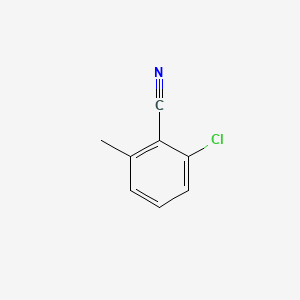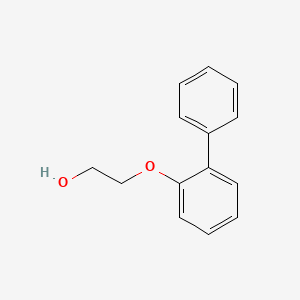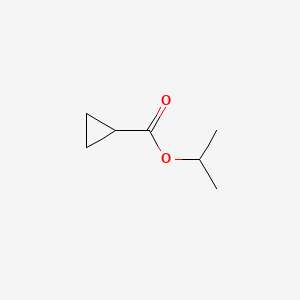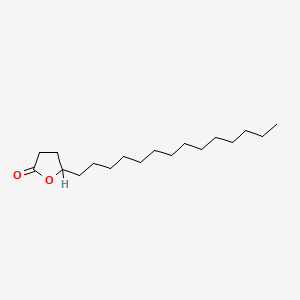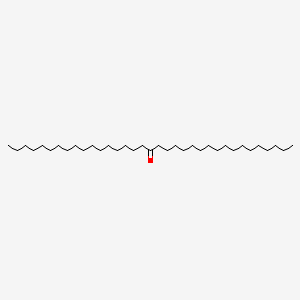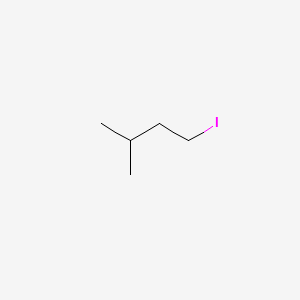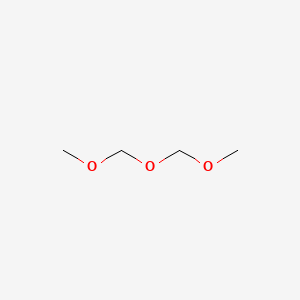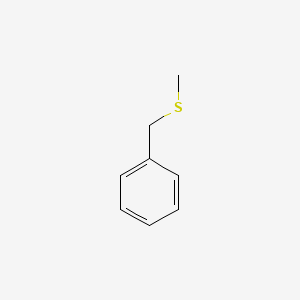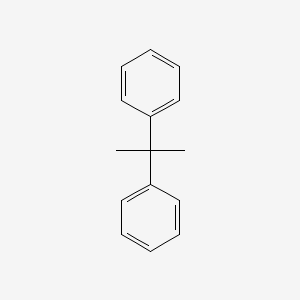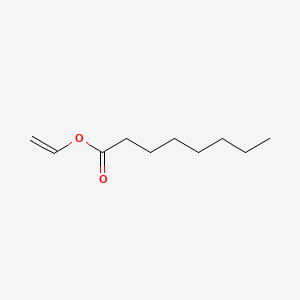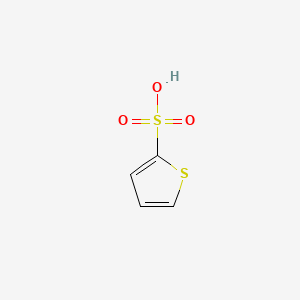
Thiophen-2-sulfonsäure
Übersicht
Beschreibung
Thiophene-2-sulfonic acid is an organic compound with the molecular formula C4H4O3S. It belongs to the thiophene family, which are sulfur-containing heterocyclic compounds. Thiophene-2-sulfonic acid is characterized by a thiophene ring substituted with a sulfonic acid group at the second position. This compound is known for its aromatic properties and is widely used in various chemical and industrial applications.
Wissenschaftliche Forschungsanwendungen
Thiophene-2-sulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex thiophene derivatives.
Biology: Thiophene-2-sulfonic acid derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Some derivatives are explored for their potential use in pharmaceuticals.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
Action Environment
The action, efficacy, and stability of Thiophene-2-sulfonic acid can be influenced by various environmental factors. For instance, the compound’s reactivity can be affected by the presence of other substances, pH levels, temperature, and light exposure . Furthermore, the compound’s effectiveness can be influenced by the physiological environment within the body, including the presence of other molecules, pH levels, and temperature.
Biochemische Analyse
Biochemical Properties
Thiophene-2-sulfonic acid plays a significant role in biochemical reactions It interacts with various enzymes, proteins, and other biomolecules
Cellular Effects
Thiophene derivatives have been shown to exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . These effects suggest that Thiophene-2-sulfonic acid may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
Some thiophene-based compounds have shown dose-dependent effects in in vitro anti-inflammatory activity assays .
Metabolic Pathways
Thiophene derivatives are known to undergo various reactions leading to substitution on the thiophene ring , which suggests that Thiophene-2-sulfonic acid may be involved in similar metabolic pathways.
Subcellular Localization
The subcellular localization of a protein or compound can provide valuable insights into its functionalities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Thiophene-2-sulfonic acid can be synthesized through several methods. One common method involves the sulfonation of thiophene using sulfuric acid. The reaction typically proceeds as follows:
C4H4S+H2SO4→C4H3SO3H+H2O
In this reaction, thiophene reacts with sulfuric acid to form thiophene-2-sulfonic acid and water. The reaction is usually carried out under controlled temperature conditions to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, thiophene-2-sulfonic acid is often produced using chlorosulfonic acid. The reaction involves the following steps:
- Thiophene is treated with chlorosulfonic acid.
- The resulting product is then hydrolyzed to yield thiophene-2-sulfonic acid.
This method is preferred in industrial applications due to its efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: Thiophene-2-sulfonic acid undergoes various chemical reactions, including:
Oxidation: Thiophene-2-sulfonic acid can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert thiophene-2-sulfonic acid to thiophene-2-sulfonamide.
Substitution: Electrophilic substitution reactions are common, where the sulfonic acid group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine or chlorine can be used for substitution reactions.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Thiophene-2-sulfonamide.
Substitution: Various substituted thiophene derivatives.
Vergleich Mit ähnlichen Verbindungen
Thiophene-2-sulfonic acid can be compared with other similar compounds such as:
Thiophene-3-sulfonic acid: Similar structure but with the sulfonic acid group at the third position.
Thiophene-2-sulfonamide: A derivative where the sulfonic acid group is replaced by a sulfonamide group.
Thiophene-2-sulfonyl chloride: A derivative where the sulfonic acid group is replaced by a sulfonyl chloride group.
Uniqueness: Thiophene-2-sulfonic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and properties compared to its isomers and derivatives.
Eigenschaften
IUPAC Name |
thiophene-2-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4O3S2/c5-9(6,7)4-2-1-3-8-4/h1-3H,(H,5,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSXLLFUSNQCWJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80276544 | |
| Record name | thiophene-2-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80276544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79-84-5 | |
| Record name | thiophene-2-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80276544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Thiophene-2-sulfonic acid derivatives as anti-proliferative agents?
A1: While the provided research papers focus on the synthesis and characterization of Thiophene-2-sulfonic acid derivatives, they do not delve into the specific mechanism of action for these compounds as anti-proliferative agents. Further research is needed to understand how these compounds interact with their biological targets and their downstream effects on cell proliferation.
Q2: What is the structural characterization of Tasisulam sodium (5-bromo-thiophene-2-sulfonic acid 2,4-dichlorobenzoylamide sodium salt)?
A2: Tasisulam sodium is a specific derivative of Thiophene-2-sulfonic acid. Its molecular formula is C11H5BrCl2NNaO4S2. [] While the research papers don't provide detailed spectroscopic data, they highlight the development of efficient synthetic routes for its large-scale production. []
Q3: How does the structure of Thiophene-2-sulfonic acid derivatives impact their activity?
A3: The research highlights the structure-activity relationship (SAR) of certain Thiophene-2-sulfonic acid derivatives. For example, one study focuses on derivatives where the thiophene ring is substituted with a halogen, and a phenyl ring carries various substituents like alkyl, alkoxy, halogen, cyano, and carboxy groups. [] These modifications are suggested to influence the compound's interaction with its target, ultimately affecting its activity and potency.
Q4: What are the challenges in synthesizing Thiophene-2-sulfonic acid derivatives, and how have researchers addressed them?
A4: The synthesis of Thiophene-2-sulfonic acid derivatives, particularly on a larger scale, presents challenges in terms of efficiency, impurity control, and worker safety. Researchers have developed a continuous Schotten–Baumann reaction method for synthesizing Tasisulam sodium, improving upon the initial carbonyl diimidazole method. [] This new approach reduces unit operations, minimizes worker exposure, and allows for production in standard laboratory settings. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


